1-Ethoxy-2-methylbenzene
Overview
Description
1-Ethoxy-2-methylbenzene, also known as o-Ethoxytoluene or o-Methylphenetole, is an organic compound with the molecular formula C9H12O and a molecular weight of 136.1910 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1-Ethoxy-2-methylbenzene could involve a Friedel Crafts acylation followed by a Clemmensen Reduction . The Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated, which means that the acyl group must go on first .Molecular Structure Analysis
The molecular structure of 1-Ethoxy-2-methylbenzene can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In electrophilic aromatic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Ethoxy-2-methylbenzene has a normal boiling temperature, critical temperature, and critical pressure. It also has a specific density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure, and entropy .Scientific Research Applications
Polymer Synthesis and Characterization
1-Ethoxy-2-methylbenzene is utilized in the synthesis of polymers. For instance, polymers derived from 1-methoxy-4-ethoxybenzene have been synthesized and characterized, highlighting their solubility in organic solvents and potential for applications in areas like conductive materials. Their structural characterization and electrical conductivity range have been studied, underscoring the importance of these polymers in various industrial applications (Moustafid et al., 1991).
Host-Guest Chemistry
Research involving 1-ethoxy-2-methylbenzene has expanded into the field of host-guest chemistry. Studies have explored how molecules like 1-ethoxybenzene (a related compound) interact with beta-cyclodextrin and its derivatives, leading to the formation of inclusion complexes. This research has implications for understanding molecular interactions and could be relevant in the development of new pharmaceutical formulations or molecular recognition systems (Song et al., 2008).
Chemical Synthesis and Reactions
The reactivity of 1-ethoxy-2-methylbenzene and related compounds is a key area of research. Studies have investigated various reactions, such as the electrosynthesis of aryl glyoxylates using alkyl dichloro(alkoxy)acetates, with 1-ethoxy-2-methylbenzene playing a role in these chemical processes. This research is crucial for developing new synthetic methodologies in organic chemistry (Itoh et al., 1984).
Environmental Applications
1-Ethoxy-2-methylbenzene is also studied for its potential environmental applications. For example, an eco-friendly synthesis of 1,2-methylenedioxybenzene using 1-ethoxy-2-methylbenzene as a starting material has been explored. This kind of research is crucial for developing sustainable and environmentally friendly chemical processes (Giugni et al., 2010).
Energy Storage Applications
In the fieldof energy storage, research involving derivatives of 1-ethoxy-2-methylbenzene has been conducted. Studies on 1,2,4,5-tetramethoxybenzene, an analogue of 1-ethoxy-2-methylbenzene, have focused on its potential use in Li-ion batteries. These studies are critical in the development of new materials for energy storage systems, potentially leading to more efficient and sustainable battery technologies (Pirnat et al., 2013).
Understanding Combustion Reactivity
Investigations into the reactivity of methylbenzenes, including compounds similar to 1-ethoxy-2-methylbenzene, have been important in understanding combustion processes. This research is particularly relevant for improving the efficiency and environmental impact of combustion systems used in transportation and industry (Silva & Bozzelli, 2010).
Catalysis Research
The study of 1-ethoxy-2-methylbenzene and its analogues has been significant in catalysis research. For instance, the liquid-phase oxidation of methylbenzenes using specific catalyst systems has been examined. These studies provide insights into catalytic processes, which are fundamental in various chemical industries (Okada & Kamiya, 1981).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of 1-ethoxy-2-methylbenzene have been explored for their anti-staphylococcal properties. Compounds isolated from plants, which are structurally related to 1-ethoxy-2-methylbenzene, have shown potential as antibacterial agents,opening avenues for new drug development and the treatment of bacterial infections (Shiu & Gibbons, 2006).
Materials Science
1-Ethoxy-2-methylbenzene and its analogues are also significant in materials science. The anodic oxidation of methylbenzenes, including derivatives similar to 1-ethoxy-2-methylbenzene, has been studied for the synthesis of specific materials. These materials have potential applications in the development of new polymers and advanced materials (Barba et al., 1991).
Safety And Hazards
1-Ethoxy-2-methylbenzene is highly flammable and may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause respiratory irritation. It may cause drowsiness or dizziness and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
1-ethoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMKUKRBNODZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210327 | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-methylbenzene | |
CAS RN |
614-71-1 | |
Record name | 1-Ethoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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